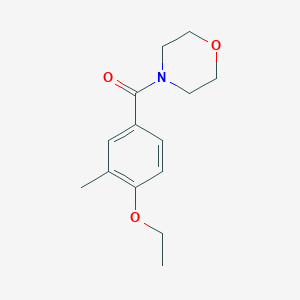![molecular formula C19H24N2O4 B4768986 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B4768986.png)
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione
Descripción general
Descripción
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: Formation of the spirocyclic core through intramolecular cyclization.
Functional group modifications: Introduction of the phenylethyl and pyrrolidine-2,5-dione moieties through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1,4-Dioxa-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione may include other spirocyclic compounds with analogous structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-14-16(20-10-7-19(8-11-20)24-12-13-25-19)18(23)21(17)9-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNWORUCONQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B4768909.png)
![3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4768928.png)
![1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4768935.png)
![N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4768937.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B4768953.png)


![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B4768973.png)
![(3-methylbutyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4768978.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-2-[4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PHENOXY]ACETAMIDE](/img/structure/B4768992.png)
![2-(2-fluorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4769000.png)
![5-[4-(dibutylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4769012.png)
![(5E)-1-butyl-5-[(2-phenylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4769024.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4769026.png)
